

# Synonyms and alternative names for Methyl 2-(hydroxymethyl)isonicotinate.

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## Compound of Interest

Compound Name: Methyl 2-(hydroxymethyl)isonicotinate

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## A Comprehensive Technical Guide to Methyl 2-(hydroxymethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Methyl 2-(hydroxymethyl)isonicotinate** is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synonyms, alternative names, and key chemical data. It details an established experimental protocol for its synthesis and outlines its role as a crucial intermediate in the development of therapeutic agents. The document further explores the derivatization of this compound for the synthesis of targeted inhibitors, including those for Rho kinase, and presents relevant biological data and signaling pathway information.

### Chemical Identity and Synonyms

**Methyl 2-(hydroxymethyl)isonicotinate** is a pyridine derivative with the chemical formula  $C_8H_9NO_3$ . For clarity and comprehensive literature searching, it is essential to be aware of its various synonyms and alternative names.

Table 1: Synonyms and Alternative Names for **Methyl 2-(hydroxymethyl)isonicotinate**

Name	CAS Number	Molecular Formula	Molecular Weight
Methyl 2-(hydroxymethyl)isonicotinate	58481-17-7	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	167.16 g/mol
Methyl 2-(hydroxymethyl)pyridine-4-carboxylate	58481-17-7	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	167.16 g/mol
2-Hydroxymethyl-isonicotinic acid methyl ester	58481-17-7	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	167.16 g/mol
2-(hydroxymethyl)-4-Pyridinecarboxylic acid methyl ester	58481-17-7	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	167.16 g/mol
4-Pyridinecarboxylic acid, 2-(hydroxymethyl)-, methyl ester	58481-17-7	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	167.16 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-(hydroxymethyl)isonicotinate** is provided below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 2: Physicochemical Data for **Methyl 2-(hydroxymethyl)isonicotinate**

Property	Value
Appearance	Light yellow to yellow solid
Boiling Point	304.2 ± 32.0 °C (Predicted)[1]
Density	1.244 ± 0.06 g/cm <sup>3</sup> (Predicted)[1]
Storage	Sealed in dry, Room Temperature[1][2][3]
Purity	Typically ≥97%[2][3]

## Experimental Protocols

### Synthesis of Methyl 2-(hydroxymethyl)isonicotinate

The following protocol details a common method for the synthesis of **Methyl 2-(hydroxymethyl)isonicotinate** from methyl isonicotinate.[1]

Materials:

- Methyl isonicotinate
- Sulfuric acid
- Methanol (MeOH)
- Ammonium peroxydisulfate
- Water
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Cyclohexane
- Heptane

- Silica gel for column chromatography

Procedure:

- In a 1000 mL round-bottomed flask, dissolve methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL).
- Heat the solution to reflux.
- In a separate flask, prepare a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL).
- Add the ammonium peroxydisulfate solution to the refluxing methanol solution over 20 minutes.
- Continue refluxing the reaction mixture for an additional 20 minutes.
- Allow the reaction to cool to room temperature. A solid may precipitate.
- Filter off the solid and wash it with methanol.
- Remove the methanol from the filtrate under reduced pressure.
- Neutralize the remaining aqueous solution by the cautious and stepwise addition of solid sodium carbonate under ice-cooling.
- Extract the aqueous solution with ethyl acetate.
- Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.
- The resulting dark-brown residue is treated with cyclohexane (3 x 300 mL), and the cyclohexane phase is decanted.
- Purify the remaining dark-brown residue by automated flash chromatography on a silica gel column using a gradient of 25% to 100% ethyl acetate in heptane.
- The final product, **Methyl 2-(hydroxymethyl)isonicotinate**, is isolated. The reported yield for this procedure is 32% (27.5 g).<sup>[1]</sup>

## Role in Drug Discovery and Development

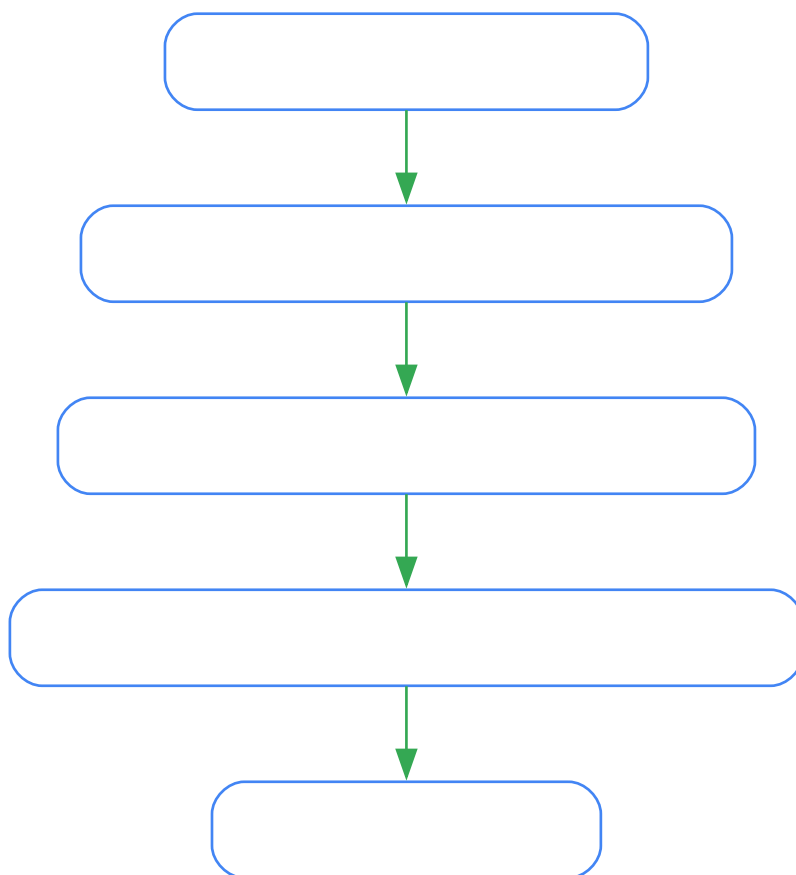
**Methyl 2-(hydroxymethyl)isonicotinate** serves as a key starting material for the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in many biologically active compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an ester moiety that can be further manipulated, makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

## Application in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors.<sup>[4]</sup> While direct synthesis of kinase inhibitors from **Methyl 2-(hydroxymethyl)isonicotinate** is not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for such molecules. For instance, it can be used to construct more complex heterocyclic systems that are known to interact with the ATP-binding site of kinases.

One important class of kinases are the Rho-associated kinases (ROCK), which are involved in various cellular processes, and their inhibitors have therapeutic potential. The design and synthesis of Rho kinase inhibitors often involve pyridine, indazole, and isoquinoline scaffolds.<sup>[4]</sup>

Below is a conceptual workflow illustrating how **Methyl 2-(hydroxymethyl)isonicotinate** could be utilized in the synthesis of a generic pyridine-based kinase inhibitor.



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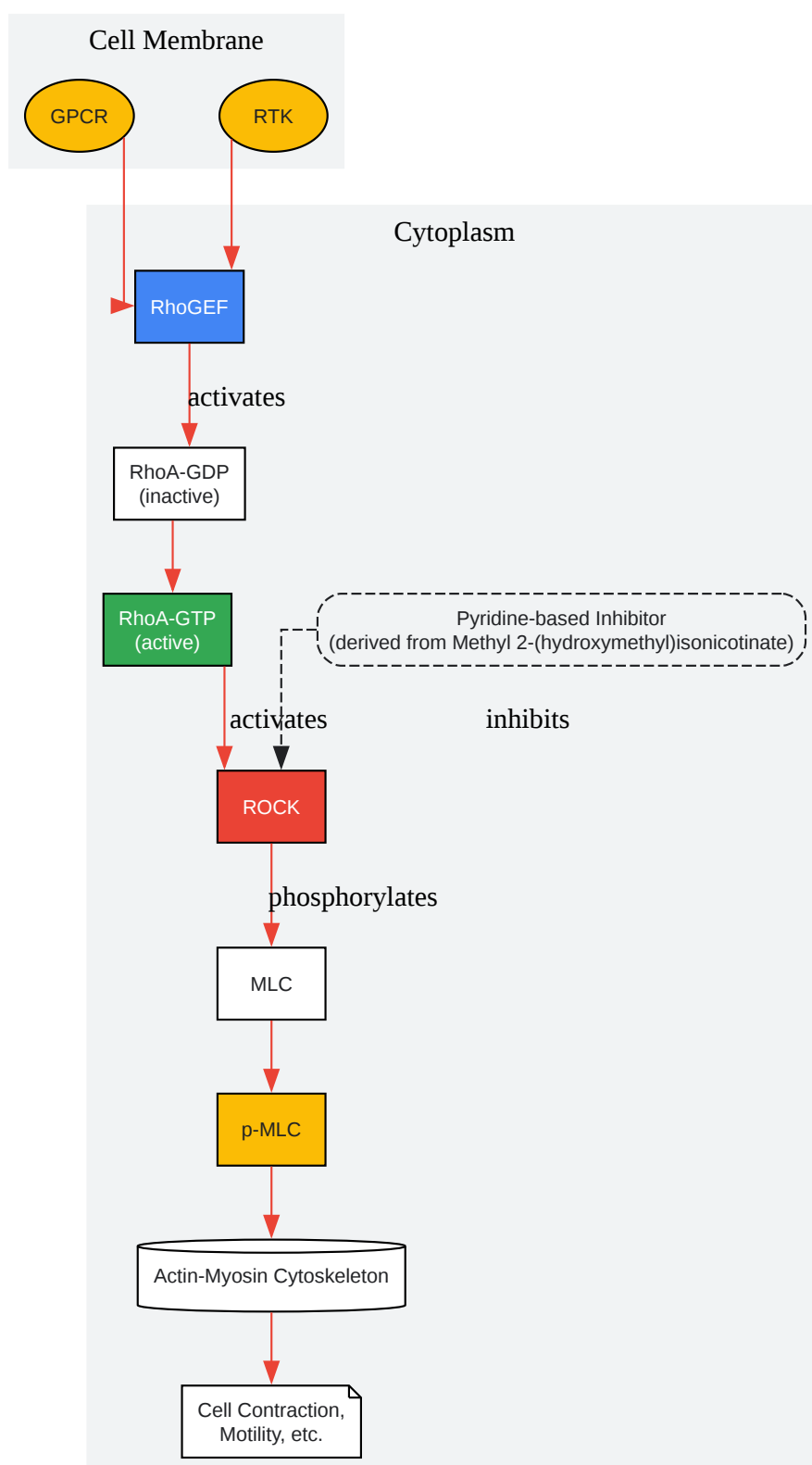
Conceptual workflow for kinase inhibitor synthesis.

## Rho Kinase Signaling Pathway

Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of cellular functions, including cell adhesion, migration, proliferation, and apoptosis.

Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention.

Below is a simplified diagram of the RhoA/ROCK signaling pathway.



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Simplified RhoA/ROCK signaling pathway.

## Conclusion

**Methyl 2-(hydroxymethyl)isonicotinate** is a valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its utility is derived from the presence of multiple reactive sites that can be selectively modified to generate a diverse range of derivatives. While the full potential of this compound is still being explored, its foundational role in the construction of pyridine-based scaffolds ensures its continued importance in the field of medicinal chemistry and drug discovery. Further research into the biological activities of its derivatives is warranted and is likely to uncover novel therapeutic agents.

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